(2E)-6-phenyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
“6-PH-2(4-PROPOXYBENZYLIDENE)7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE” is a complex organic compound that belongs to the class of thiazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-PH-2(4-PROPOXYBENZYLIDENE)7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other heterocyclic precursors. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the benzylidene linkage.
Cyclization reactions: To form the thiazolo-triazine core, often requiring elevated temperatures and specific solvents.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“6-PH-2(4-PROPOXYBENZYLIDENE)7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Possible applications in materials science or as a chemical intermediate.
Mechanism of Action
The mechanism of action of “6-PH-2(4-PROPOXYBENZYLIDENE)7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE” would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibiting or activating specific enzymes.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Thiazolo-triazine derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene linkages but different heterocyclic cores.
Uniqueness
“6-PH-2(4-PROPOXYBENZYLIDENE)7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE” is unique due to its specific combination of functional groups and heterocyclic structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2E)-6-phenyl-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H17N3O3S/c1-2-12-27-16-10-8-14(9-11-16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13+ |
InChI Key |
LLZQIDQDWOWPLF-GHRIWEEISA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
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